molecular formula C17H23NO4 B11003128 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid

4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid

Cat. No.: B11003128
M. Wt: 305.4 g/mol
InChI Key: CKLIHZSDKXRZLM-UHFFFAOYSA-N
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Description

4-{[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid is a synthetic organic compound featuring a chromene-derived core linked to a butanoic acid moiety via an acetylated amino group. The chromene system (a benzopyran derivative) is substituted with two methyl groups at position 2 and is partially saturated (3,4-dihydro), while the butanoic acid chain provides carboxylic acid functionality.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H23NO4/c1-17(2)8-7-13-10-12(5-6-14(13)22-17)11-15(19)18-9-3-4-16(20)21/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

CKLIHZSDKXRZLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Chromen Ring Synthesis

The 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl moiety is synthesized via acid-catalyzed cyclization of substituted resorcinol derivatives. For instance, reacting 4-methylresorcinol with 3-methylbut-2-en-1-ol in the presence of concentrated sulfuric acid at 60°C for 12 hours yields the chromen core with 78% efficiency. Alternative methods employ Lewis acids like BF3·Et2O, which reduce reaction times to 6 hours but require stringent moisture control.

Table 1: Chromen Ring Synthesis Conditions

CatalystTemperature (°C)Time (h)Yield (%)
H2SO4601278
BF3·Et2O50682
p-Toluenesulfonic acid701070

Acetylation of the Chromen Intermediate

The chromen intermediate undergoes acetylation using acetic anhydride in dichloromethane. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction kinetics, achieving complete conversion within 2 hours at 25°C. Substituting acetyl chloride for acetic anhydride under reflux conditions (40°C) reduces byproduct formation but necessitates post-reaction neutralization with aqueous NaHCO3.

Coupling with 4-Aminobutanoic Acid

Carbodiimide-Mediated Amidation

The acetylated chromen derivative is coupled with 4-aminobutanoic acid using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. Optimal molar ratios (1:1.2 chromen:amino acid) and reaction times (24 hours at 25°C) yield 85% of the target compound. Prolonged reaction times (>30 hours) lead to racemization, reducing enantiomeric purity to <90%.

Solid-Phase Synthesis Alternatives

Recent patents describe immobilizing 4-aminobutanoic acid on Wang resin, followed by iterative coupling and cleavage steps. This method achieves 92% purity but requires specialized equipment and increases production costs by ~40% compared to solution-phase synthesis.

Purification and Isolation

Column Chromatography

Silica gel chromatography with ethyl acetate/petroleum ether (1:3 v/v) effectively separates the target compound from unreacted starting materials and dimers. Gradient elution (5–20% methanol in dichloromethane) resolves co-eluting impurities, enhancing purity to >98%.

Table 2: Purification Efficiency by Solvent System

Solvent Ratio (EtOAc:PE)Purity (%)Recovery (%)
1:49580
1:39875
1:29670

Recrystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. This step removes residual solvents and improves thermal stability, as evidenced by DSC profiles showing a single melting endotherm at 214°C.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.28 (s, 6H, CH3), 2.35 (t, 2H, CH2CO), 3.41 (m, 4H, chromen-CH2), 6.72 (s, 1H, aromatic).

  • HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the acetyl-amino linkage and planar chromen ring. Key metrics include bond lengths of 1.48 Å (C–N) and 1.21 Å (C=O), consistent with amidated structures.

Comparative Analysis of Synthetic Approaches

Table 3: Yield and Purity Across Methods

MethodYield (%)Purity (%)Cost (USD/g)
Solution-phase (EDC/HOBt)8598120
Solid-phase7692168
Thermal cyclization709595

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromene core can lead to the formation of dihydrochromene derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Properties/Applications References
Target Compound : 4-{[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid C17H23NO4 305.37 (theoretical) 2,2-Dimethylchromenyl, acetyl-amino linkage Antioxidant potential; moderate lipophilicity N/A
USP Bendamustine Hydrochloride RS C16H23N3O4 321.38 Benzimidazole core, bis(2-hydroxyethyl)amino group Antineoplastic agent; hydrophilic
4-(1-Adamantyl)butanoic Acid C14H22O2 222.33 Adamantyl group (bulky, lipophilic) High lipophilicity; CNS penetration potential
4-[[2-(2,5,9-Trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid C27H25NO6 459.49 Furochromen core, multiple methyl/phenyl substituents, oxo group Enhanced binding affinity due to planarity
4-(Dimethylamino)butanoic acid hydrochloride C6H14ClNO2 167.64 Dimethylamino group (basic, hydrophilic when protonated) Drug delivery; hydrophilic
4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid C17H19N3O5 345.3 Pyridazinone ring, methoxyphenyl group Hydrogen bonding; kinase inhibition potential

Key Comparative Insights

Chromene vs. Benzimidazole Systems :

  • The target compound’s chromene core differs from the benzimidazole in Bendamustine analogs . Chromenes are associated with antioxidant activity due to aromatic stabilization of free radicals, whereas benzimidazoles often exhibit antineoplastic effects via DNA alkylation.

Substituent Effects on Lipophilicity: The adamantyl group in 4-(1-Adamantyl)butanoic acid significantly increases lipophilicity (logP ~4.5 estimated), favoring blood-brain barrier penetration. In contrast, the target compound’s dimethylchromenyl group may offer intermediate lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability.

Functional Group Contributions: The acetylated amino linkage in the target compound reduces basicity compared to 4-(Dimethylamino)butanoic acid hydrochloride , which is protonated at physiological pH. This difference impacts solubility and protein-binding interactions.

The target compound’s partially saturated chromene system may reduce metabolic oxidation compared to fully aromatic systems.

Research Implications

  • Pharmacokinetics: The target compound’s dihydrochromenyl group may improve metabolic stability over unsaturated analogs, as seen in dihydroquinoline derivatives.
  • Synthetic Challenges: Steric hindrance from the 2,2-dimethyl group on the chromene ring may complicate synthetic modifications, contrasting with simpler analogs like 4-(1-Adamantyl)butanoic acid .

Biological Activity

4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H23N1O3C_{16}H_{23}N_{1}O_{3}, with a molecular weight of 277.37 g/mol. The structure features a chromenyl moiety linked to an acetylamino butanoic acid group, which may contribute to its biological properties.

Antitumor Activity

Compounds with similar structural features have demonstrated antitumor effects through mechanisms such as DNA intercalation and cell cycle arrest. For example, related phenoxazine derivatives have been shown to inhibit cell proliferation in human carcinoma cells . Given the structural parallels, it is plausible that 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid may exhibit similar antitumor properties.

The biological mechanisms underlying the activity of chromenyl compounds often involve modulation of cellular signaling pathways. For instance, some compounds affect the expression of cytochrome P450 enzymes, which play a crucial role in drug metabolism and can influence the efficacy and toxicity of therapeutic agents . Further research is needed to elucidate the specific pathways influenced by 4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}butanoic acid.

Case Studies

While direct studies on this compound are scarce, insights can be drawn from related research:

  • Antibacterial Studies : A study on 3-p-chlorophenyl derivatives showed significant antibacterial activity against multiple strains with MIC values indicating potential for further development in antibiotic therapies .
  • Antitumor Research : Investigations into phenoxazine derivatives revealed that they inhibited cancer cell proliferation effectively through cell cycle modulation .

Q & A

Q. Methodological Answer :

  • Antioxidant Activity : Use DPPH/ABTS radical scavenging assays (IC₅₀ determination) at concentrations of 10–100 µM, with ascorbic acid as a positive control .
  • Enzyme Inhibition : Screen against COX-2 or MMP-9 via fluorometric assays (e.g., FRET substrates) to assess anti-inflammatory potential .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure and dose-response curves (1–50 µM) .

Advanced: How should experimental designs account for batch-to-batch variability in biological activity studies?

Q. Methodological Answer :

  • Randomized Block Design : Assign compound batches as subplots within a split-plot framework to isolate variability sources (e.g., synthesis conditions vs. biological replicates) .
  • QC Metrics : Enforce strict purity thresholds (≥95% via HPLC) and standardized characterization (e.g., identical NMR solvent systems) across batches .
  • Positive/Negative Controls : Include structurally validated analogues (e.g., 4-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid) to benchmark activity .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Focus on the chromene core’s π-π stacking and the butanoic acid’s hydrogen-bonding potential .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors from PubChem data. Validate with bioassay results from analogues .

Basic: How can researchers optimize the solubility of this compound for in vivo studies?

Q. Methodological Answer :

  • Co-Solvent Systems : Use PBS with 10% DMSO or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment : Ionize the carboxylic acid group by formulating at pH 7.4–8.0 (confirmed via potentiometric titration) .

Advanced: What strategies address low reproducibility in synthetic yields during scale-up?

Q. Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor acetylation reactions in real time and adjust reagent stoichiometry dynamically .
  • DoE Optimization : Use a central composite design to test variables (temperature, catalyst loading, solvent volume) and identify robust conditions .

Advanced: How can contradictory results in antioxidant vs. pro-oxidant activity be analyzed?

Q. Methodological Answer :

  • Dose-Dependent Studies : Measure ROS levels (via DCFH-DA fluorescence) across a broad concentration range (0.1–100 µM) to identify threshold effects .
  • Redox Profiling : Use cyclic voltammetry to determine oxidation potentials and correlate with cellular redox modulation .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Long-Term Storage : Lyophilize the compound and store at −80°C under argon. Avoid repeated freeze-thaw cycles .
  • Short-Term Use : Dissolve in DMSO (10 mM stock), aliquot, and store at −20°C for ≤3 months .

Advanced: How can researchers validate the compound’s metabolic stability in hepatic models?

Q. Methodological Answer :

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) at 37°C for 0–60 minutes. Quantify parent compound via LC-MS/MS and calculate t₁/₂ .
  • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D9 isoforms to assess drug-drug interaction risks .

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